Evidence Item 1 — True Pan-Subclass MBL Inhibition: B1, B2, and B3 Coverage vs. Subclass-Limited Comparators
Metallo-β-lactamase-IN-8 (compound 17) is one of the few reported MBL inhibitors with confirmed inhibitory activity against all three Ambler B subclasses: B1 (VIM-2 IC50 = 9.9 μM; IMP-1 IC50 = 9.8 μM), B2 (ImiS IC50 = 5.7 μM), and B3 (L1 IC50 = 1.3 μM) [1]. By contrast, the clinical candidate taniborbactam shows a significant gap against IMP-1 (IC50 >250 μM, undetectable inhibition) despite potent VIM-2 inhibition (IC50 = 20 nM) [2]. D-captopril, a commonly used tool MBL inhibitor, inhibits only B1 enzymes (NDM-1 IC50 = 20 μM; IMP-1 IC50 = 7 μM; VIM-2 IC50 = 0.07 μM) and has no reported activity against B2 or B3 enzymes [3]. MBL-IN-5, despite its exceptional B1 potency (NDM-1 IC50 = 0.05 nM), also lacks B2 and B3 coverage . The dipyridyl-substituted thiosemicarbazone DpC achieves pan-subclass inhibition (IC50 range 0.021–1.08 μM) with superior potency to compound 17, but has not demonstrated in vivo efficacy in peer-reviewed reports [4]. Compound 17 is therefore uniquely positioned as a pan-subclass inhibitor with both in vitro enzymatic validation across all subclasses and in vivo pharmacodynamic confirmation.
| Evidence Dimension | Inhibitory breadth across MBL subclasses (IC50, μM) |
|---|---|
| Target Compound Data | VIM-2 (B1): 9.9; IMP-1 (B1): 9.8; ImiS (B2): 5.7; L1 (B3): 1.3 |
| Comparator Or Baseline | Taniborbactam: VIM-2=0.02, IMP-1=>250 [2]; D-Captopril: VIM-2=0.07, IMP-1=7, NDM-1=20, no B2/B3 data [3]; MBL-IN-5: VIM-1=0.014, IMP-1=0.021, NDM-1=0.00005, no B2/B3 ; DpC: IC50 range 0.021–1.08 across B1+B2+B3 [4] |
| Quantified Difference | Compound 17 covers 4/4 test enzymes from all 3 subclasses; taniborbactam covers 1/2 B1 enzymes tested; D-captopril covers 3/3 B1 enzymes but 0 B2/B3 enzymes; MBL-IN-5 covers 3/3 B1 enzymes but 0 B2/B3 enzymes; only DpC matches compound 17 for pan-subclass coverage. |
| Conditions | Purified recombinant enzymes; substrate: cefazolin (VIM-2, IMP-1, L1) or meropenem (ImiS); spectrophotometric hydrolysis assay; reported in Li et al. 2020 [1] and comparator primary papers. |
Why This Matters
Procurement of a B1-only inhibitor risks experimental failure in models involving B2 (ImiS, CphA, Sfh-I) or B3 (L1, FEZ-1, GOB) MBL-producing strains; compound 17 is one of the few validated tools for pan-subclass MBL research.
- [1] Li JQ, et al. Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorg Chem. 2020 Dec;105:104436. doi: 10.1016/j.bioorg.2020.104436. PMID: 33171408. Table 1 — IC50 values for compounds 1–18, DSN, SAHA against VIM-2, IMP-1, ImiS, L1. View Source
- [2] Table 3. IC50 values of taniborbactam (VNRX-5133) against MBLs — IMP-1 IC50 >250 μM, VIM-2 IC50 = 0.06 μM. In: Hamrick JC, et al. Antimicrob Agents Chemother. 2020;64(4):e01963-19. PMC7179299. View Source
- [3] Brem J, et al. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers. Antimicrob Agents Chemother. 2016 Jan;60(1):142-150. Table 1 — D-captopril IC50 values: NDM-1 20.1 ± 1.5 μM, IMP-1 7.2 ± 1.2 μM, VIM-2 0.072 ± 0.010 μM. View Source
- [4] Li JQ, Gao H, Zhai L, Sun LY, Chen C, Chigan JZ, Ding HH, Yang KW. Dipyridyl-substituted thiosemicarbazone as a potent broad-spectrum inhibitor of metallo-β-lactamases. Bioorg Med Chem. 2021 May 15;38:116128. doi: 10.1016/j.bmc.2021.116128. PMID: 33862468. IC50 range 0.021–1.08 μM against NDM-1, VIM-2, IMP-1, ImiS, L1. View Source
